molecular formula C20H19FN2O2 B5513474 8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide

8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide

Cat. No.: B5513474
M. Wt: 338.4 g/mol
InChI Key: KJZKMZWZODKYPQ-UHFFFAOYSA-N
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Description

8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C20H19FN2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.14305602 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photostability and Biological Activity

The study by Matsumoto et al. (1992) on the photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation indicates that the introduction of a methoxy group into the 8 position of quinolones plays an important role in the stability of fluoroquinolones against irradiation by UV light. This stability is critical in preserving their antibacterial activities and minimizing cytotoxicity upon exposure to UV light (Matsumoto, Kojima, Nagano, Matsubara, & Yokota, 1992).

Reduced Phototoxicity

Marutani et al. (1993) discuss a fluoroquinoline that, due to a methoxy group substituted at the 8 position, shows very stable characteristics under long-wave UV light irradiation and significantly reduced phototoxicity. This suggests the importance of specific substitutions at the 8 position for developing safer fluoroquinolone derivatives (Marutani, Matsumoto, Otabe, Nagamuta, Tanaka, Miyoshi, Hasegawa, Nagano, Matsubara, & Kamide, 1993).

Synthesis and Structure-Activity Relationships

The synthesis and evaluation of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents by Sánchez et al. (1995) offer insights into their antibacterial activity and potential side effects. This research shows that the 8-methoxyquinolones displayed antibacterial activity comparable to the most active compounds and demonstrated a reduction in several potential side effects, such as phototoxicity and cytotoxicity (Sánchez, Gogliotti, Domagala, Gracheck, Huband, Sesnie, Cohen, & Shapiro, 1995).

Quinoline-Containing Calixarene Fluoroionophores

Research by Casnati et al. (2003) on quinoline-containing calixarene fluoroionophores presents a combined study involving NMR, photophysical, and modeling to understand their binding properties. These compounds show selectivity for sodium and strontium ions among alkali and alkaline earth metal ions, demonstrating their potential application in sensing and ion recognition technologies (Casnati, Sansone, Sartori, Prodi, Montalti, Zaccheroni, Ugozzoli, & Ungaro, 2003).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific receptors or enzymes, and the resulting biological effects .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes precautions for handling and storage, and procedures for disposal .

Properties

IUPAC Name

8-fluoro-N-[3-(2-methoxyphenyl)propyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-25-18-10-3-2-6-14(18)8-5-13-22-20(24)17-12-11-15-7-4-9-16(21)19(15)23-17/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZKMZWZODKYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCNC(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.